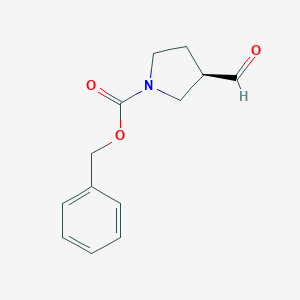

(S)-苄基 3-(氨甲基)哌啶-1-羧酸盐

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, often involves palladium-catalyzed C–H arylation reactions with aryl halides or aryliodonium salts. These methods allow for the selective introduction of aryl groups into the piperidine ring, facilitating the synthesis of multiply arylated heteroarenes, including bioactive derivatives. Such processes highlight the practicality and versatility of developed protocols in achieving complex molecular architectures efficiently (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, including high-resolution magnetic resonance spectroscopy, are instrumental in elucidating the conformational preferences of these compounds. Such analyses provide insights into the electronic distribution and steric effects influencing the reactivity and interactions of piperidine derivatives (Issac & Tierney, 1996).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. These include nucleophilic aromatic substitution reactions, where piperidine acts as a nucleophile to replace nitro groups in aromatic systems, resulting in high yields of substituted products. Such reactions are indicative of the reactivity of piperidine derivatives towards electrophilic aromatic compounds (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for optimizing conditions for its synthesis, purification, and application in various domains.

Chemical Properties Analysis

The chemical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. Studies on related piperidine derivatives have shown that the presence of substituents on the piperidine ring can significantly affect these properties, influencing the compound's potential applications in synthesis and drug development (Saganuwan, 2017).

科学研究应用

研究应用简介

(S)-苄基 3-(氨甲基)哌啶-1-羧酸盐是一种化学化合物,在科学研究的各个领域具有潜在的意义。虽然针对该化合物的具体研究有限,但可以通过探索类似化合物及其化学结构的研究来获得见解,例如哌啶衍生物及其在药物化学、环境科学和材料科学中的应用。(S)-苄基 3-(氨甲基)哌啶-1-羧酸盐的化学性质表明它与药物制剂的合成、生化途径的探索和新型材料的开发有关。

药物研究和药物化学

在药物研究和药物化学领域,具有哌啶结构的化合物因其作为治疗剂的潜力而被广泛研究。例如,哌啶衍生物已被确定为开发趋化因子受体拮抗剂的关键结构,而趋化因子受体拮抗剂被认为对于治疗诸如哮喘和特应性皮炎等过敏性疾病很有价值 (Willems 和 IJzerman,2009)。类似地,(S)-苄基 3-(氨甲基)哌啶-1-羧酸盐的结构特征可以用来设计各种受体的低分子拮抗剂,突出了其在药物发现和开发中的潜在应用。

生化和环境研究

含有哌啶环的化合物也因其生化行为和环境影响而受到评估。金属与生物学上重要的配体的相互作用,包括具有哌啶结构的配体,已经过研究以了解它们对这些分子的电子系统的影响。这些研究对于预测复杂化合物的反应性和稳定性至关重要,这对于环境化学和生物活性剂的开发都是必不可少的 (Lewandowski、Kalinoska 和 Lewandowski,2005)。

材料科学和超分子化学

在材料科学中,天然聚合物的化学改性,如酯化,导致了具有不同生物学特性的新材料的开发。例如,透明质酸的酯化产生了可用于一系列临床应用的材料,因为它们具有生物相容性和可降解性。这表明类似地,(S)-苄基 3-(氨甲基)哌啶-1-羧酸盐可以作为生物活性材料合成中的前体,在生物材料和组织工程中提供潜在的应用 (Campoccia 等,1998)。

作用机制

Target of Action

Similar compounds like “tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” are used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

It’s presumed that similar compounds interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Result of Action

In the context of protac, the result of action would typically be the degradation of a specific target protein .

属性

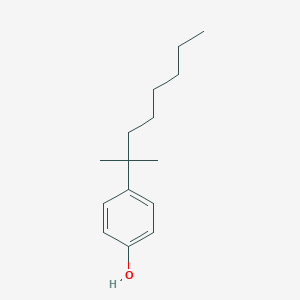

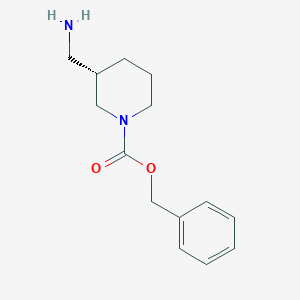

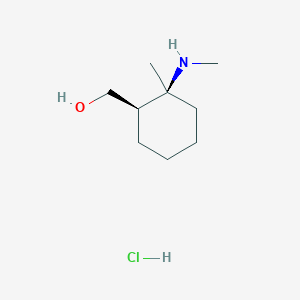

IUPAC Name |

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | |

CAS RN |

1217977-05-3 | |

| Record name | benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)